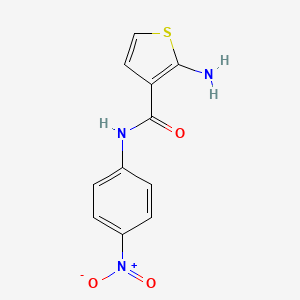

2-amino-N-(4-nitrophenyl)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

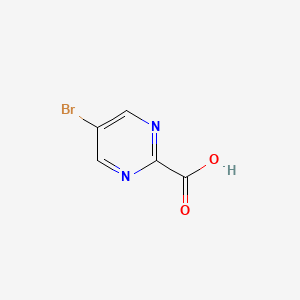

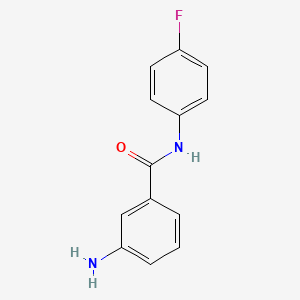

2-Amino-N-(4-nitrophenyl)thiophene-3-carboxamide, also known as ANTPTC, is an organic compound that has been studied for its potential applications in a variety of scientific fields. It is a heterocyclic compound with a thiophene ring, containing a nitrogen and a carboxamide group. This molecule has been studied for its potential applications in drug design, material science, and biochemistry.

Scientific Research Applications

Antitumor Activity of Imidazole Derivatives

Research on imidazole derivatives, including compounds with similar structural features to "2-amino-N-(4-nitrophenyl)thiophene-3-carboxamide," highlights their potential in the development of new antitumor drugs. These compounds are studied for their biological properties, which are essential in the search for medications with varied biological activities, including antitumor effects. The review by Iradyan et al. (2009) provides data on active compounds that have progressed through preclinical testing, suggesting the relevance of this chemical class in cancer research (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Environmental Degradation and Toxicology

The study of the degradation of environmental pollutants, such as acetaminophen, by advanced oxidation processes (AOPs) includes insights into the biotoxicity of degradation products and proposed pathways. This research could be pertinent to understanding how similar compounds, including "this compound," might degrade in environmental settings and their potential impacts. The work by Qutob et al. (2022) elaborates on various degradation products and their effects, which could inform the environmental safety assessments of related chemicals (Qutob, M., Hussein, M., Alamry, K., & Rafatullah, M., 2022).

Synthesis and Properties of Thiophene Analogues

The synthesis and evaluation of thiophene analogues, as conducted by Ashby et al. (1978), provide a framework for understanding the carcinogenic potential of aromatic compounds with thiophene units. This research is directly relevant to the study of "this compound," as it involves the synthesis of related structures and their assessment for potential carcinogenicity (Ashby, J., Styles, J., Anderson, D., & Paton, D., 1978).

Reductive Carbonylation of Nitro Aromatics

The reductive carbonylation of nitro aromatic compounds using CO, reviewed by Tafesh and Weiguny (1996), touches on chemical reactions that could be applicable to "this compound," especially in the context of synthesizing aromatic amines, isocyanates, carbamates, and ureas. This process demonstrates the versatility of nitro aromatic compounds in synthetic chemistry, indicating potential pathways for functionalizing or altering similar compounds (Tafesh, A. M., & Weiguny, J., 1996).

Safety and Hazards

Properties

IUPAC Name |

2-amino-N-(4-nitrophenyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3S/c12-10-9(5-6-18-10)11(15)13-7-1-3-8(4-2-7)14(16)17/h1-6H,12H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOOQXHYOSNLTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(SC=C2)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine](/img/structure/B1286034.png)

![3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286050.png)

![3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286051.png)